N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide, commonly known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the 1980s and has since been the subject of extensive research to determine its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Drug Design and Pharmacology
The pyrazole ring present in this compound is known for its significance in drug design due to its diverse biological activities. Compounds featuring the pyrazole moiety have been utilized in the development of drugs with antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific structure of this compound, with its methoxy and methylbenzenesulfonamide groups, could potentially be explored for creating new pharmacological agents.
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry is a core part of organic synthesis. The compound could serve as a precursor in the synthesis of complex heterocyclic systems. These systems are often found in compounds with enhanced activities compared to their parent structures .
Antileishmanial and Antimalarial Research
Pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities. This compound could be investigated for its efficacy against these diseases, as similar structures have been synthesized and tested with promising results .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to inhibit their function, leading to its antileishmanial and antimalarial effects .
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it may affect the biochemical pathways related to the life cycle of leishmania and plasmodium species .
Pharmacokinetics
The compound’s predicted density is 111±01 g/cm3 , which may influence its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Based on its potential antileishmanial and antimalarial activities, it may lead to the death of leishmania and plasmodium species, thereby alleviating the symptoms of leishmaniasis and malaria .
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-11-5-6-14(21-4)15(9-11)22(19,20)16-7-8-18-13(3)10-12(2)17-18/h5-6,9-10,16H,7-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAIQBWVAQOGSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=CC(=N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.